What is the chemical structure of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole
What is the chemical structure of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that serve as the structural foundation for complex neuropharmacological agents. 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (CAS: 194286-80-1) [1] is one such critical intermediate. Primarily utilized in the synthesis of[2], this compound features a highly reactive electrophilic center coupled with a stable, electron-rich isoxazole core. This whitepaper deconstructs its chemical anatomy, details a self-validating synthetic protocol, and maps its downstream applications in medicinal chemistry.
Structural & Electronic Anatomy
The utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole stems from the precise electronic push-and-pull within its 1,2-oxazole framework:
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The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The ring is inherently electron-withdrawing, which increases the acidity of alkyl substituents attached to it.
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3-Ethoxy Substituent: The ethoxy group at the C3 position acts as an electron-donating group via resonance (+R effect). This increases the overall electron density of the ring, modulating its lipophilicity and improving its binding affinity in hydrophobic receptor pockets.
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4-Methyl Substituent: Positioned at C4, this methyl group provides steric bulk. It restricts the rotational freedom of downstream functional groups added at the C5 position, locking synthesized ligands into bio-active conformations[3].
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5-Bromomethyl Substituent: The reactive focal point. The carbon-bromine (C-Br) bond is highly polarized. Because the resulting transition state during a nucleophilic attack is stabilized by the adjacent heteroaromatic system, this benzylic-type carbon is exceptionally susceptible to SN2 nucleophilic substitution.
Physicochemical Profile
To ensure reproducibility and safety in the laboratory, the fundamental physicochemical data of the compound—aggregated from chemical repositories like[4] and [5]—are summarized below.
| Property | Value / Description |
| Chemical Name | 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole |
| CAS Registry Number | 194286-80-1 |
| Molecular Formula | C7H10BrNO2 |
| Molecular Weight | 220.06 g/mol |
| Appearance | Pale yellow to off-white oil/low-melting solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMSO; Insoluble in Water |
| Storage Conditions | 2-8 °C, under inert gas (Argon/Nitrogen), strictly protect from moisture |
| Reactivity Hazard | Highly reactive alkylating agent; lachrymator and moisture-sensitive |
Synthetic Methodology: Regioselective Radical Bromination
The most efficient route to synthesize this compound is the Wohl-Ziegler radical bromination of its precursor, 3-ethoxy-4,5-dimethylisoxazole [6].
Causality in Experimental Design: Why does bromination occur exclusively at the 5-methyl group and not the 4-methyl group? The 5-methyl protons are kinetically more acidic. More importantly, the radical intermediate formed at the C5 position is thermodynamically stabilized by the adjacent oxygen atom's inductive effect and the extended π -system of the isoxazole ring. The 4-methyl position lacks this degree of stabilization and is sterically hindered, ensuring high regioselectivity.
Step-by-Step Protocol
This protocol is designed as a self-validating system; visual and thermal cues at each step confirm reaction progress.
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Substrate Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 3-ethoxy-4,5-dimethylisoxazole in 50 mL of anhydrous carbon tetrachloride ( CCl4 ) or trifluorotoluene (a greener alternative).
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Validation: The solution should be completely clear. Moisture must be excluded to prevent the hydrolysis of the final bromomethyl product into a hydroxymethyl derivative.
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Radical Initiation: Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) and 0.5 mmol (0.05 eq) of Azobisisobutyronitrile (AIBN) to the flask.
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Causality: NBS is chosen over Br2 gas because it provides a low, steady concentration of bromine radicals, minimizing over-bromination (dibromomethylation). AIBN provides a controlled thermal release of radicals at ~75 °C, preventing thermal runaway.
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Propagation & Reflux: Heat the mixture to reflux (75-80 °C) under an argon atmosphere for 4 hours.
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Validation: As the reaction progresses, the dense, insoluble NBS powder at the bottom of the flask will convert into succinimide, which is lighter and floats to the surface of the solvent. This phase change is a visual confirmation of reaction propagation[6].
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Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to ensure complete precipitation of the succinimide byproduct. Filter the suspension rapidly through a pad of Celite and wash with cold CCl4 .
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Chromatographic Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, eluent: Hexane/Ethyl Acetate 6:1) to yield the pure 5-(bromomethyl)-3-ethoxy-4-methylisoxazole as a pale yellow oil[6].
Workflow detailing the radical bromination synthesis and subsequent SN2 reactivity.
Downstream Reactivity & Neuropharmacological Application
Once isolated, 5-(bromomethyl)-3-ethoxy-4-methylisoxazole acts as a premium electrophile. In medicinal chemistry, it is frequently reacted with various nucleophiles (primary/secondary amines, alkoxides, or azides) in the presence of a mild base (e.g., K2CO3 ) to generate complex heteroaryl libraries.
A primary application of these functionalized isoxazoles is the development of ligands targeting the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [2]. The isoxazole core mimics the bioisosteric properties of glutamate, allowing these synthetic derivatives to act as potent allosteric modulators or orthosteric agonists, fundamentally altering synaptic plasticity.
Downstream signaling pathway of AMPA receptors modulated by isoxazole-derived ligands.
References
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"Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships", Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
